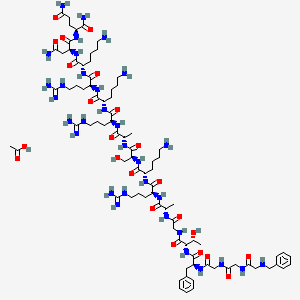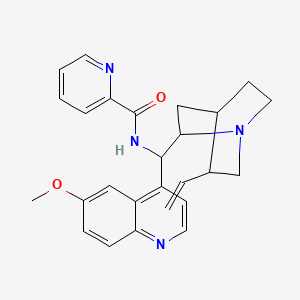
N-((6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methyl)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline moiety, a quinuclidine ring, and a picolinamide group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives, which undergo cyclization and functionalization to introduce the methoxy group at the 6-position.
Synthesis of the Quinuclidine Ring: The quinuclidine ring is formed via a cyclization reaction involving appropriate precursors such as vinyl-substituted amines.
Coupling Reaction: The quinoline derivative and the quinuclidine ring are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Introduction of the Picolinamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form corresponding quinone derivatives.
Reduction: The quinuclidine ring can be reduced under hydrogenation conditions to form saturated derivatives.
Substitution: The vinyl group on the quinuclidine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated quinuclidine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
科学的研究の応用
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Quinine: A naturally occurring alkaloid with a similar quinoline structure.
Chloroquine: A synthetic derivative of quinine used as an antimalarial drug.
Piperine: An alkaloid with a similar piperidine ring structure.
Uniqueness
N-((6-Methoxyquinolin-4-yl)(8-vinylquinuclidin-2-yl)methyl)picolinamide is unique due to its combination of a quinoline moiety, a quinuclidine ring, and a picolinamide group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
特性
分子式 |
C26H28N4O2 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c1-3-17-16-30-13-10-18(17)14-24(30)25(29-26(31)23-6-4-5-11-27-23)20-9-12-28-22-8-7-19(32-2)15-21(20)22/h3-9,11-12,15,17-18,24-25H,1,10,13-14,16H2,2H3,(H,29,31) |
InChIキー |
UOWYDTRNOHXVNA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


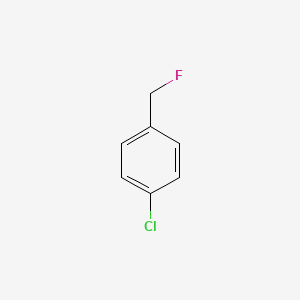
![6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B14759654.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
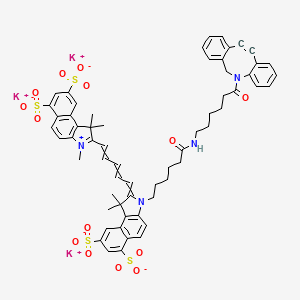
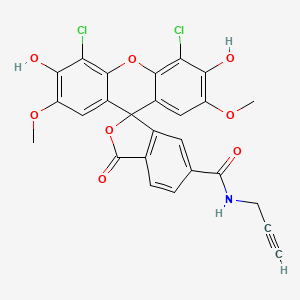
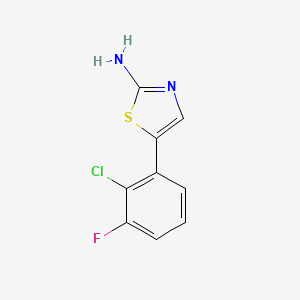
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
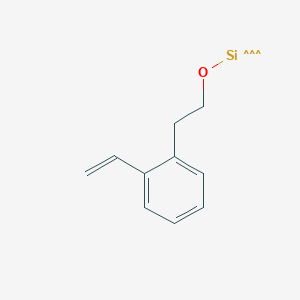
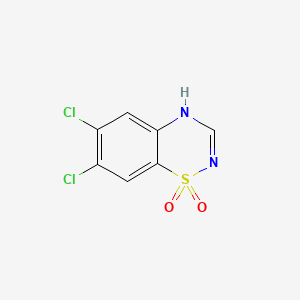
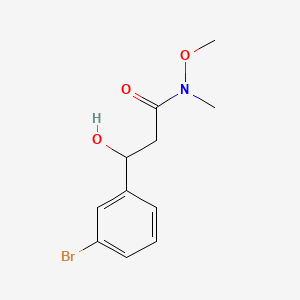

![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)
